molecular formula C9H11NO2 B032410 Ethyl 4-pyridylacetate CAS No. 54401-85-3

Ethyl 4-pyridylacetate

Cat. No.: B032410
CAS No.: 54401-85-3
M. Wt: 165.19 g/mol
InChI Key: QVLJLWHOILVHJJ-UHFFFAOYSA-N
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Description

Ethyl 4-pyridylacetate (CAS: 54401-85-3) is an organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Structurally, it consists of a pyridine ring substituted at the 4-position with an ethyl acetate group, as shown in its canonical SMILES: O=C(OCC)CC=1C=CN=CC1 . This compound is widely used in organic synthesis, particularly in condensation reactions with aldehydes to form heterocyclic compounds , and as a precursor in the preparation of pharmaceutical intermediates .

Key physical properties include:

  • Boiling Point: Not explicitly reported (data unavailable) .
  • Storage: Requires inert atmosphere at room temperature .
  • Hazard Statements: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-pyridylacetate can be synthesized through the esterification of 4-pyridyl acetic acid with ethanol in the presence of an acid catalyst . Another method involves the reaction of 4-methylpyridine with carbon dioxide and ethanol under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale esterification reactors where 4-pyridyl acetic acid and ethanol are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-pyridylacetate has been investigated for its potential biological activities, particularly in the development of antiviral and antimicrobial agents.

  • Antiviral Activity : A study assessed derivatives of ethyl pyridylacetate for their efficacy against HIV-1. Although none exhibited selective anti-HIV-1 activity, they were evaluated for cytotoxicity against MT-4 cells, providing insights into their safety profiles .
CompoundActivityCytotoxicity (CC₅₀)
This compound derivativeNon-cytotoxic>100 µM

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

  • Synthesis of Heterocycles : Researchers have utilized this compound in reactions with various aromatic carbonyl compounds to produce substituted pyridine derivatives .
Reaction TypeReactantsProductYield
CondensationThis compound + Aromatic CarbonylPyridine DerivativeVariable

Material Science

The compound is also explored for its properties in material science applications, particularly due to its ability to permeate biological membranes.

  • Skin Permeation : this compound is identified as a BBB (Blood-Brain Barrier) permeant, making it a candidate for drug delivery systems targeting the central nervous system .

Case Study 1: Synthesis of Antiviral Agents

A study synthesized a series of ethyl pyridylacetate derivatives and evaluated their antiviral activities against HIV-1. The derivatives were tested using cell-based assays, revealing varying degrees of cytotoxicity and antiviral potential .

Case Study 2: Organic Synthesis Applications

In another research effort, this compound was reacted with different electrophiles to create a library of compounds that demonstrated significant biological activities. The synthetic routes were optimized to enhance yields and selectivity .

Mechanism of Action

The mechanism of action of ethyl 4-pyridylacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Reactivity in Oxidation Reactions

Ethyl 4-pyridylacetate exhibits distinct reactivity compared to its positional isomers, such as ethyl 2-pyridylacetate and ethyl 3-pyridylacetate , when treated with hypervalent iodine reagents (e.g., iodonium salts la–c):

  • Ethyl 3-pyridylacetate: No oxidation observed under similar conditions .
  • Ethyl 2-pyridylacetate (6) : Readily oxidized by all three iodonium salts (la–c), yielding α-tosyloxylated or n-alketone products depending on the reagent .
  • This compound (7) : Only reacts with iodonium salt la , producing oxidation products in very low yields (~trace amounts). This suggests that the 4-substituent sterically hinders the formation of pyridinium intermediates critical for oxidation via pathway (ii) .

Table 1: Oxidation Reactivity of Pyridylacetate Esters

Compound Reagent la Reagent lb Reagent lc
Ethyl 2-pyridylacetate High yield High yield High yield
Ethyl 3-pyridylacetate No reaction No reaction No reaction
This compound Low yield No reaction No reaction

Condensation Reactions with Aldehydes

This compound participates in Knoevenagel-like condensations with aromatic aldehydes to form heterocycles. Its performance varies significantly compared to other esters:

  • With 5-nitrofuran-2-carboxaldehyde : Forms compound 18 in 49% yield .
  • With 5-nitrothiophene-2-carboxaldehyde : Generates compound 17 in 81% yield .
  • With 3-hydroxypicolinaldehyde: Produces a fused pyranopyridinone derivative (18) in 7.9% yield after recrystallization .

Hydrogenation and Functionalization

This compound undergoes catalytic hydrogenation to yield ethyl 4-piperidinylacetate (a saturated heterocycle) using platinum oxide under 40 psi H₂. This transformation is critical for synthesizing bioactive molecules, such as antiviral agents .

Biological Activity

Introduction

Ethyl 4-pyridylacetate (CAS No. 54401-85-3) is an organic compound belonging to the family of pyridine derivatives. Its structure features a pyridine ring substituted at the 4-position with an ethyl acetate group, which imparts unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, medicinal applications, and relevant case studies.

This compound is a colorless to pale yellow liquid with a distinctive aromatic odor. It is soluble in organic solvents like ethanol and ether but has limited solubility in water due to its hydrophobic nature. The compound can be synthesized through various methods, typically involving the reaction of ethyl chloroacetate with pyridine in the presence of a base such as sodium carbonate or potassium hydroxide.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₁N₁O₂
Molecular Weight165.19 g/mol
AppearanceColorless to pale yellow liquid
SolubilitySoluble in ethanol, ether; limited in water
Log P (octanol-water)1.52

Research indicates that this compound interacts with various biological targets, potentially influencing enzyme activity and receptor binding. For instance, studies have shown that it can act as a substrate for certain enzymes and may inhibit specific pathways relevant to disease processes .

Medicinal Applications

This compound serves as a versatile building block in medicinal chemistry, leading to the synthesis of various heterocyclic compounds with potential therapeutic applications. Notable activities include:

  • Antimicrobial Activity : Compounds derived from this compound have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Antiviral Activity : Some derivatives exhibit antiviral effects, particularly against HIV-1, making them candidates for further development in antiviral therapies .
  • Cytotoxicity : Studies have assessed the cytotoxic effects of this compound and its derivatives on cancer cell lines, indicating potential anticancer properties .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial activity of several pyridine derivatives, including this compound. Results showed that it effectively inhibited the growth of various bacterial strains, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Testing : In vitro tests were conducted on cancer cell lines treated with this compound derivatives. The findings revealed dose-dependent cytotoxic effects, suggesting that these compounds could be developed into anticancer drugs .
  • Enantioselective Functionalization : Research focused on the enantioselective functionalization of pyridine derivatives demonstrated that this compound could be modified to enhance its biological activity while maintaining high selectivity and yield .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntiviralActivity against HIV-1
CytotoxicityDose-dependent effects on cancer cell lines
Enantioselective SynthesisImproved selectivity and yield

Properties

IUPAC Name

ethyl 2-pyridin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLJLWHOILVHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202797
Record name Ethyl pyridine-4-acetate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54401-85-3
Record name Ethyl 4-pyridineacetate
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Record name Ethyl pyridine-4-acetate
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Record name Ethyl pyridine-4-acetate
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Record name Ethyl pyridine-4-acetate
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Synthesis routes and methods I

Procedure details

A solution of 4-pyridylacetic acid in 500 ml of anhydrous ethanol containing 75 ml of concentrated sulfuric acid is refluxed 18 hours. The solution is cooled to 0° an neutralized by addition of sodium hydroxide solution and saturated aqueous sodium carbonate. Extraction with ethyl acetate yields on concentration in vacuo ethyl 4-pyridylacetate.
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Synthesis routes and methods II

Procedure details

Thionyl chloride (1.70 ml, 23.0 mmol) was added to a solution of pyridin-4-yl-acetic acid hydrochloride (2.00 g, 11.5 mmol) in EtOH (30 ml) at 0° C. The reaction mixture was heated to reflux for 18 h, then the temperature of the reaction mixture was brought down to room temperature and the volatiles were evaporated in vacuo. The crude reaction mixture was basified with aqueous sodium bicarbonate solution, extracted with ethyl acetate (2×50 ml), washed with water, brine and dried over anhydrous sodium sulfate. After filtration the organic solvent was evaporated and dried to afford 1.50 g (86.2%) of ethyl 2-(pyridin-4-yl)acetate as pale yellow liquid. This was taken as such for the next step.
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